molecular formula C25H28N2O4S B11127499 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11127499
M. Wt: 452.6 g/mol
InChI Key: IBMRJFWIQTWCNW-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a combination of methoxyphenyl, tetrahydropyran, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can target the thiazole ring, potentially altering its electronic properties.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with active site residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to its combination of methoxyphenyl, tetrahydropyran, and thiazolyl groups. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C25H28N2O4S/c1-29-21-8-6-19(7-9-21)25(10-12-31-13-11-25)17-26-23(28)15-20-16-32-24(27-20)18-4-3-5-22(14-18)30-2/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,26,28)

InChI Key

IBMRJFWIQTWCNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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